molecular formula C9H10INO2 B14844139 3-Hydroxy-2-iodo-N,N-dimethylbenzamide

3-Hydroxy-2-iodo-N,N-dimethylbenzamide

Cat. No.: B14844139
M. Wt: 291.09 g/mol
InChI Key: INJPTNSQMGPLLG-UHFFFAOYSA-N
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Description

3-Hydroxy-2-iodo-N,N-dimethylbenzamide is a benzamide derivative featuring a hydroxyl group at the 3-position, an iodine atom at the 2-position, and an N,N-dimethyl substituent on the amide nitrogen. The iodine atom introduces steric bulk and electron-withdrawing effects, while the hydroxyl group enables hydrogen bonding or chelation, making it relevant for applications in coordination chemistry or catalysis .

Properties

Molecular Formula

C9H10INO2

Molecular Weight

291.09 g/mol

IUPAC Name

3-hydroxy-2-iodo-N,N-dimethylbenzamide

InChI

InChI=1S/C9H10INO2/c1-11(2)9(13)6-4-3-5-7(12)8(6)10/h3-5,12H,1-2H3

InChI Key

INJPTNSQMGPLLG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C(=CC=C1)O)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-iodo-N,N-dimethylbenzamide typically involves the iodination of 3-hydroxy-N,N-dimethylbenzamide. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-iodo-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 3-Hydroxy-N,N-dimethylbenzamide.

    Reduction: 3-Hydroxy-N,N-dimethylbenzamide.

    Substitution: 3-Hydroxy-2-substituted-N,N-dimethylbenzamide.

Scientific Research Applications

3-Hydroxy-2-iodo-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-iodo-N,N-dimethylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

2.1. Substituent Effects on Reactivity and Stability
  • 2-Iodo-N,N-dimethyl-3-(trimethylsilyl)benzamide (): Structural Differences: Replaces the hydroxyl group at position 3 with a trimethylsilyl (TMS) group. In contrast, the hydroxyl group in the target compound may participate in hydrogen bonding or metal coordination . Synthesis: Prepared via alkynylaluminum reagent-mediated cycloaddition, highlighting compatibility with iodine substituents .
  • N-(2-Hydroxybenzoyl)-3,4,5-trimethoxybenzamide ():

    • Structural Differences : Contains a 2-hydroxybenzoyl moiety and methoxy groups at positions 3, 4, and 3.
    • Impact : Methoxy groups donate electron density, altering electronic properties compared to the electron-withdrawing iodine in the target compound. The hydroxyl group here is part of a salicylamide framework, common in bioactive molecules .
  • 3-[(2-Ethoxy-3,4-dioxocyclobuten-1-yl)amino]-2-hydroxy-N,N-dimethylbenzamide (): Structural Differences: Incorporates a cyclic dioxocyclobutenylamino group at position 3. Impact: The fused cyclobutene ring introduces rigidity and conjugated π-systems, contrasting with the simpler hydroxyl substituent in the target compound. This structural complexity may influence solubility and reactivity in photochemical applications .
2.2. Spectroscopic and Physicochemical Properties
  • NMR Trends :

    • N,N-Dimethylbenzamide Derivatives (): Solvent polarity significantly affects ¹³C NMR chemical shifts, particularly for the carbonyl group. For example, rotational barriers (ΔG‡) correlate with solvent-induced shifts, suggesting that 3-Hydroxy-2-iodo-N,N-dimethylbenzamide may exhibit similar solvent-dependent behavior .
    • Comparison with 3-Methylbenzamide Derivatives (): Methyl substituents (e.g., in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) produce upfield shifts in ¹H NMR (δ ~2.40 ppm for CH₃), whereas iodine in the target compound would cause downfield shifts due to its electronegativity .
  • IR Spectroscopy :

    • Hydroxyl groups (e.g., in ) show broad O–H stretches (~3235 cm⁻¹), while iodine’s mass may lower vibrational frequencies in the target compound .

Comparative Data Table

Compound Key Substituents Synthetic Route Notable Properties Potential Applications
This compound 2-I, 3-OH, N,N-dimethyl Likely acid chloride/amino alcohol Chelation capability, electron-withdrawing I Catalysis, pharmaceuticals
2-Iodo-N,N-dimethyl-3-(TMS)benzamide 2-I, 3-TMS, N,N-dimethyl Cycloaddition with alkynylaluminum High lipophilicity, steric bulk Organic synthesis intermediates
N-(2-Hydroxybenzoyl)-3,4,5-trimethoxy BZD 2-OH, 3,4,5-OCH₃ Hydrazide condensation Electron-donating methoxy groups Bioactive molecule design
3-[(Dioxocyclobutenyl)amino]-2-OH BZD 3-Cyclic amino, 2-OH Multi-step condensation Conjugated π-system, rigid structure Photochemical materials

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